4-[(2-chlorophenoxy)methyl]pyridine
Description
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNNICRYOUAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenoxy)methyl]pyridine typically involves the reaction of 2-chlorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenoxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-chlorophenoxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenoxy)methyl]pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Compounds:
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Substituents: Chlorine at pyridine C2, amino at C2, and variable groups (e.g., -CH3, -NO2, -Br) on phenyl rings. Impact: Electron-withdrawing groups (e.g., -NO2) increase molecular polarity and reduce solubility in nonpolar solvents.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Core: Pyrimidine instead of pyridine, with a nitro group and thiopheneyl substituent. Impact: The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity compared to pyridine derivatives .
SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) Substituents: Azo and hydroxyphenyl groups. Impact: The azo group enables π-π stacking with biological targets, contributing to its potency as an mGluR5 antagonist (IC50: 0.37 µM) .
Comparison Table:
Target Compound:
- Likely synthesized via nucleophilic substitution or coupling reactions, similar to analogs in and . For example, chloromethylation of pyridine followed by phenoxy substitution under basic conditions .
Comparison Table:
Physicochemical Properties
Key Observations:
- Melting Points : Pyridine derivatives with bulky substituents (e.g., 4-substituted phenyl groups) exhibit higher melting points (268–287°C) due to increased molecular symmetry and packing efficiency .
- Solubility: Electron-withdrawing groups (e.g., -NO2, -Cl) reduce solubility in polar solvents, while amino or hydroxyl groups improve aqueous solubility .
- Molecular Weight: Derivatives with multiple aromatic rings (e.g., hexahydroquinoline-carbonitriles) have higher molecular weights (466–545 g/mol), impacting pharmacokinetic profiles .
Comparison Table:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| This compound | ~235.7 | Not reported | Ether, chloro, pyridine |
| 2-Amino-4-(2-chloro-5-(4-MePh)pyridin-3-yl)-1-(4-MePh)pyridine | 466–545 | 268–287 | Amino, chloro, methyl |
| 2-Chloro-4-(3-nitrophenoxy)pyrimidine | ~307.7 | Not reported | Nitro, thiopheneyl |
| SIB-1757 | 213.2 | Not reported | Azo, hydroxyl |
Q & A
Q. What are the established synthesis routes for 4-[(2-chlorophenoxy)methyl]pyridine?
A common method involves reacting 4-chlorobenzyl chloride with 2-chloropyridine in the presence of a base (e.g., NaOH) under reflux conditions. This facilitates nucleophilic substitution at the benzylic position, yielding the target compound. Reaction optimization includes controlling temperature (typically 80–100°C) and solvent choice (e.g., ethanol or DMF). Post-synthesis purification often involves column chromatography or recrystallization .
Q. What safety protocols are critical when handling this compound?
Due to limited toxicological data, handle the compound under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation, skin contact, and environmental release. Store in airtight containers away from moisture and oxidizers. Toxicity studies should be prioritized, as acute/chronic effects remain uncharacterized .
Q. Which analytical methods confirm its structural integrity?
- 1H/13C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and carbon backbone.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.06).
- TLC : Monitors reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
- Continuous Flow Reactors : Enable precise temperature control and reduce side reactions. Yields >80% are achievable with optimized parameters .
Q. How should discrepancies in reported toxicity data be addressed?
- In Silico Modeling : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict ecotoxicity (e.g., LC50 for aquatic organisms).
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to identify acute effects.
- Collaborative Studies : Cross-validate data with independent labs to resolve contradictions .
Q. What substituent modifications enhance biological activity?
- Electron-Withdrawing Groups : Fluorine at the phenyl ring (para position) increases metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors).
- Heterocyclic Additions : Introducing morpholine or piperidine rings improves solubility and target selectivity.
- Phosphoryl Functionalization : Enhances metal coordination for catalytic or separation applications .
Q. What challenges arise during purification, and how are they resolved?
- Byproduct Formation : Side products from incomplete substitution require gradient elution in chromatography (e.g., hexane/ethyl acetate 4:1 to 1:1).
- Crystallization Issues : Use mixed solvents (e.g., petroleum ether/ethyl acetate) for recrystallization. Slow cooling improves crystal purity .
Q. How to design derivatives for specific biological targets (e.g., CNS receptors)?
- Docking Studies : Model interactions using PyMOL or AutoDock to identify key binding residues.
- Bioisosteric Replacement : Replace chlorophenyl with difluorophenyl to enhance blood-brain barrier penetration.
- Pharmacophore Mapping : Prioritize pyridine and chlorophenoxy groups for structural-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
